

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine

Cat. No.: B1441985

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The 1H-pyrrolo[2,3-b]pyridine, colloquially known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry.^[1] Its structure, which features a fusion of a pyrrole and a pyridine ring, is analogous to the purine core of adenosine triphosphate (ATP). This mimicry allows molecules built upon this scaffold to effectively compete for the ATP-binding site of various protein kinases, a family of enzymes frequently dysregulated in diseases like cancer and autoimmune disorders.^[2]

This guide focuses on a specifically functionalized derivative, **5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine**. The strategic placement of a fluorine atom at the 5-position and an amine group at the 6-position significantly modulates the scaffold's electronic and pharmacological properties. The electron-withdrawing fluorine can enhance binding affinity and alter metabolic stability, while the 6-amino group provides a critical vector for synthetic elaboration and a key hydrogen-bonding motif for target engagement. Consequently, this compound has emerged as a highly valuable intermediate in the synthesis of potent and selective kinase inhibitors, particularly targeting the Janus Kinase (JAK) family.^[3]

This document, intended for researchers and drug development professionals, provides a comprehensive analysis of the chemical properties, synthesis, reactivity, and application of **5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine**, grounding its utility in the principles of modern medicinal chemistry.

Core Physicochemical and Structural Properties

The inherent properties of **5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine** dictate its handling, reactivity, and formulation potential. The fused aromatic system confers significant thermal stability, while the presence of both hydrogen bond donors (N-H of pyrrole and amine) and acceptors (pyridine nitrogen) governs its solubility and intermolecular interactions.

Chemical Structure

Caption: Figure 1: Structure of **5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine**.

Key Physicochemical Data

Property	Value	Source(s)
CAS Number	1190321-94-8	[4]
Molecular Formula	C ₇ H ₆ FN ₃	[4]
Molecular Weight	151.14 g/mol	[4]
Appearance	Typically an off-white to yellow or brown solid	[5]
Solubility	Soluble in organic solvents like DMSO, methanol, and dichloromethane. Poorly soluble in water.	[5]
Stability	Stable under standard laboratory conditions. May be sensitive to strong acids, bases, or high temperatures.	[5]
SMILES	<chem>Nc1c(F)cc2[nH]ccc2n1</chem>	[4]
InChIKey	Not readily available for this specific CAS.	

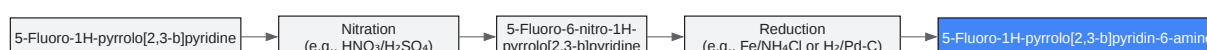
Synthesis and Reactivity Profile

Understanding the synthesis and reactivity of **5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine** is fundamental to its application as a synthetic intermediate. Its chemical behavior is governed by

the interplay of the electron-rich pyrrole ring, the electron-deficient pyridine ring, and the directing effects of the fluoro and amino substituents.

Synthetic Approach

While multiple routes to the 7-azaindole core exist, a common strategy for introducing the 6-amino group involves the reduction of a corresponding 6-nitro precursor. The synthesis is a multi-step process that requires careful control of reaction conditions to manage regioselectivity and functional group compatibility.



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Caption: Figure 2: A plausible synthetic workflow for the target compound.

Exemplary Synthetic Protocol (Hypothetical)

This protocol is a representative example based on established methodologies for analogous compounds.^[1] Optimization is required for specific laboratory conditions.

Step 1: Nitration of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine

- Cool a solution of concentrated sulfuric acid to 0°C in an ice bath.
- Slowly add 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) portion-wise, maintaining the internal temperature below 5°C.
- Add fuming nitric acid (1.1 eq) dropwise to the stirred solution, ensuring the temperature does not exceed 5°C.
- Stir the reaction mixture at 0-5°C for 1-2 hours, monitoring progress by TLC or LC-MS.
- Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

- Extract the aqueous layer with ethyl acetate or dichloromethane.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-Fluoro-6-nitro-1H-pyrrolo[2,3-b]pyridine. Purify by column chromatography if necessary.

Step 2: Reduction of the Nitro Group

- To a stirred suspension of iron powder (5.0 eq) and ammonium chloride (1.0 eq) in a mixture of ethanol and water, heat the mixture to reflux (approx. 80-90°C).
- Add a solution of 5-Fluoro-6-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in ethanol dropwise.
- Maintain the reaction at reflux, monitoring for the disappearance of the starting material via TLC or LC-MS.
- Once complete, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts, washing the pad with ethanol.
- Concentrate the filtrate under reduced pressure.
- Partition the residue between ethyl acetate and water.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to afford the target compound, **5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine**.

Reactivity Insights

The reactivity of this molecule is complex. The electron-donating amino group and the electron-rich pyrrole ring activate the molecule towards electrophilic attack. Conversely, the electron-withdrawing fluorine atom and the pyridine nitrogen make the pyridine ring susceptible to nucleophilic attack.^[6]

- Cross-Coupling Reactions: The 6-amino group is a key handle for derivatization. However, both the pyrrole N-H and the exocyclic amine can coordinate to palladium catalysts, potentially inhibiting or complicating standard cross-coupling reactions like Buchwald-Hartwig amination.^[6] To overcome this, protection of the pyrrole nitrogen with a suitable group (e.g., SEM, Ts) is often a critical first step to ensure clean and high-yielding transformations.^{[6][7]}

- Electrophilic Substitution: The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring.
- Nucleophilic Aromatic Substitution (S_NAr): While the fluorine at C4 in the related 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine makes that position prone to S_NAr, the fluorine at C5 in the target compound is less activated for direct displacement.^[6] Reactivity will be dominated by transformations involving the 6-amino group.

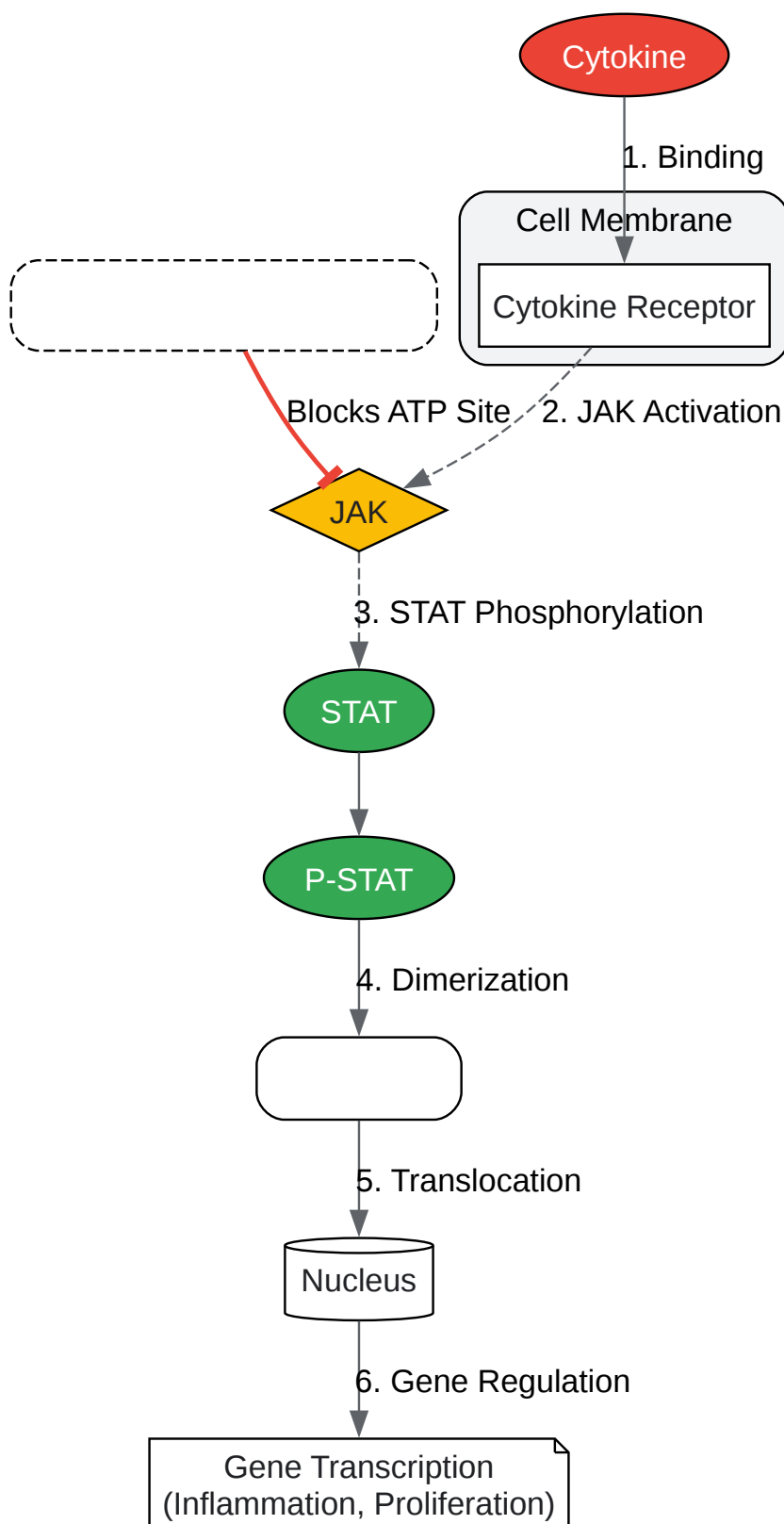
Application in Drug Discovery: A Scaffold for Kinase Inhibition

The 7-azaindole scaffold is a cornerstone of modern kinase inhibitor design. Its ability to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site makes it an ideal starting point for developing potent and selective drugs.

Targeting the JAK-STAT Pathway

The Janus Kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are cytoplasmic tyrosine kinases that are essential for signaling from cytokine receptors.^[2] This signaling cascade, known as the JAK-STAT pathway, is pivotal in regulating immune responses, inflammation, and hematopoiesis.^[2] Dysregulation of this pathway is implicated in numerous autoimmune diseases (e.g., rheumatoid arthritis, psoriasis) and cancers.^[2]

Small molecule inhibitors that target the ATP-binding site of JAKs can effectively block this signaling. The 1H-pyrrolo[2,3-b]pyridine core is a validated pharmacophore for this purpose, with derivatives of **5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine** being explored as potent JAK inhibitors.^{[3][8]}



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Caption: Figure 3: The JAK-STAT signaling pathway and the site of action for JAK inhibitors.

Structure-Activity Relationship (SAR) Insights

- **The 6-Amino Group:** This group often acts as a primary attachment point for side chains designed to occupy specific pockets within the kinase active site, thereby driving potency and selectivity. It can also serve as a crucial hydrogen bond donor, interacting with backbone carbonyls in the hinge region.
- **The 5-Fluoro Group:** The introduction of fluorine can have several beneficial effects. Its electronegativity can modulate the pKa of nearby functional groups, potentially improving oral bioavailability. It can also form favorable non-covalent interactions (e.g., with backbone N-H groups or ordered water molecules) within the target's active site, thereby increasing binding affinity.^[9]
- **The Pyrrole N-H:** This group is a key hydrogen bond donor, typically interacting with a backbone carbonyl of a hinge residue, anchoring the inhibitor in the ATP-binding pocket.

This scaffold has also been successfully applied to the development of inhibitors for other kinase families, such as Fibroblast Growth Factor Receptors (FGFRs), where abnormal signaling is also a driver of cancer.^{[9][10]}

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for **5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine** is not widely published, data from the parent compound, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine, and general principles of handling aromatic amines provide a basis for safe laboratory practice.

- **Hazard Classification:** Analogous compounds are often classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and may cause serious eye damage (Category 1).^{[11][12]}
- **Personal Protective Equipment (PPE):** Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.^[13]
- **Handling:** Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.^[13]

- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine is more than just a chemical intermediate; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its 7-azaindole core provides a validated anchor for kinase binding, while its specific functionalization with fluoro and amino groups offers a sophisticated toolkit for optimizing potency, selectivity, and pharmacokinetic properties. As research into targeted therapies continues to expand, the demand for such well-conceived molecular scaffolds will undoubtedly grow, cementing the role of this compound in the development of next-generation therapeutics for cancer and autoimmune diseases.

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- To cite this document: BenchChem. [Introduction: The Strategic Importance of the 7-Azaindole Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1441985#5-fluoro-1h-pyrrolo-2-3-b-pyridin-6-amine-chemical-properties]

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